Peritoxin B
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Overview
Description
Peritoxin B is a potent neurotoxin that is produced by the marine dinoflagellate, Karenia brevis. This toxin is responsible for the harmful algal blooms (HABs) that occur in the Gulf of Mexico, causing respiratory distress, gastrointestinal illness, and even death in humans and marine life. Peritoxin B has been extensively studied due to its potential applications in scientific research.
Scientific Research Applications
Fungal Pathogen Effects
Peritoxin B, along with Peritoxin A, is a toxin produced by the fungal pathogen Periconia circinata. These toxins have shown host-selective toxicity against certain genotypes of Sorghum bicolor, a type of grain, making them of interest in plant pathology and agricultural research. The structure and function of these toxins suggest their potential as a model for understanding host-pathogen interactions in crop diseases (Macko et al., 1992).
Biosynthetic Pathway Analysis
Research has been conducted on the biosynthetic pathways of Peritoxins, including Peritoxin B. By analyzing the culture fluids of pathogenic and non-pathogenic strains of Periconia circinata, researchers identified key intermediates and final products of Peritoxin synthesis. This research helps in understanding the molecular mechanisms behind the production of host-selective toxins and could have implications for developing disease-resistant crops (Churchill et al., 2001).
Interaction with Sorghum
Peritoxins, including Peritoxin B, selectively impact sorghum plants, causing disease symptoms, inhibiting root growth, and inducing certain stress responses. Understanding these effects can provide insights into the development of disease-resistant varieties of sorghum and offer a broader understanding of plant-pathogen interactions (Dunkle & Macko, 1995).
properties
CAS RN |
145585-99-5 |
---|---|
Product Name |
Peritoxin B |
Molecular Formula |
C20H29Cl3N4O8 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H29Cl3N4O8/c1-2-3-10(21)20(23)12(14(22)19(34)35)13(20)17(32)26-8(5-11(29)30)16(31)27-15-9(28)4-7(24)6-25-18(15)33/h7-10,12-15,28H,2-6,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)(H,34,35) |
InChI Key |
RSMNHRRWERNDLZ-UHFFFAOYSA-N |
SMILES |
CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |
Canonical SMILES |
CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |
synonyms |
peritoxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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